(2S)-2-methoxycyclopentan-1-one
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Overview
Description
(2S)-2-methoxycyclopentan-1-one is an organic compound characterized by a cyclopentane ring substituted with a methoxy group at the second position and a ketone group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-methoxycyclopentan-1-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 2-methoxy-1-pentanol, under acidic conditions. The reaction typically proceeds via an intramolecular nucleophilic substitution mechanism, where the hydroxyl group attacks the carbonyl carbon, forming the cyclopentane ring.
Another method involves the use of cyclopentanone as a starting material. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of suitable precursors, followed by selective oxidation, can also be employed to produce this compound on a larger scale. The choice of catalysts and reaction conditions is crucial to optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-methoxycyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to replace the methoxy group.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Halogenated cyclopentane derivatives.
Scientific Research Applications
(2S)-2-methoxycyclopentan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: Its derivatives may be explored for potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used as a building block in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which (2S)-2-methoxycyclopentan-1-one exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing ketone group, which affect the compound’s nucleophilicity and electrophilicity. In biological systems, its mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors, potentially involving pathways related to its structural analogs.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2-methoxycyclopentanone: Similar structure but without the stereochemistry specified by the (2S) configuration.
Cyclopentanol: Contains a hydroxyl group instead of a ketone, leading to different reactivity patterns.
Uniqueness
(2S)-2-methoxycyclopentan-1-one is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications compared to its analogs. Its combination of a methoxy group and a ketone in a cyclopentane ring makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Properties
CAS No. |
1260427-38-0 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.1 |
Purity |
95 |
Origin of Product |
United States |
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